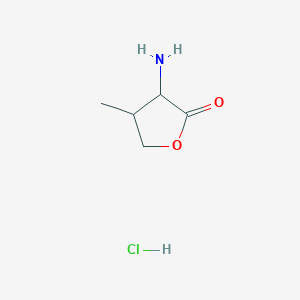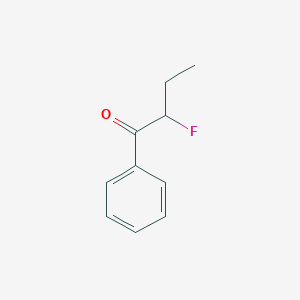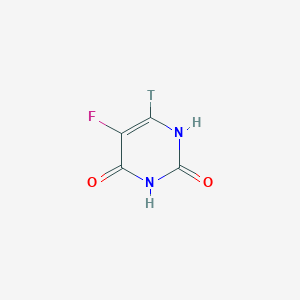
5-fluoro-6-tritio-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-6-tritio-1H-pyrimidine-2,4-dione: is a fluorinated pyrimidine derivative. This compound is structurally related to pyrimidine, a fundamental component of nucleic acids. The presence of fluorine and tritium atoms in its structure imparts unique chemical and biological properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione typically involves the fluorination and tritiation of pyrimidine derivatives. One common method involves the reaction of 5-fluorouracil with tritium gas under specific conditions to introduce the tritium atom at the 6th position. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the selective incorporation of tritium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes steps such as purification, crystallization, and characterization to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine or tritium atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing fluorine or tritium.
Substitution: Formation of substituted derivatives with new functional groups replacing fluorine or tritium.
Applications De Recherche Scientifique
Chemistry: 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione is used as a precursor in the synthesis of various fluorinated and tritiated compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used as a radiolabeled tracer to study metabolic pathways and enzyme activities. The presence of tritium allows for sensitive detection and quantification in biological systems.
Medicine: The compound has potential applications in cancer research and treatment. Its structural similarity to nucleic acids allows it to interfere with DNA and RNA synthesis, making it a candidate for anticancer drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and other advanced materials.
Mécanisme D'action
The mechanism of action of 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione involves its incorporation into nucleic acids, where it disrupts normal DNA and RNA synthesis. The fluorine atom enhances its binding affinity to enzymes involved in nucleic acid metabolism, while the tritium atom allows for tracking and quantification in biological systems. The compound primarily targets thymidylate synthase and other enzymes involved in nucleotide synthesis, leading to the inhibition of cell proliferation and induction of cell death.
Comparaison Avec Des Composés Similaires
5-fluorouracil: A widely used anticancer drug with a similar structure but lacking the tritium atom.
5-fluoro-2,4,6(1H,3H,5H)-pyrimidinetrione: Another fluorinated pyrimidine derivative with different functional groups.
5-fluoro-1H-pyrimidine-2,4-dione: A simpler fluorinated pyrimidine compound without tritium.
Uniqueness: The presence of both fluorine and tritium atoms in 5-fluoro-6-tritio-1H-pyrimidine-2,4-dione imparts unique chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, while the tritium atom allows for radiolabeling and tracking in biological systems. This combination makes it a valuable tool in scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C4H3FN2O2 |
|---|---|
Poids moléculaire |
132.09 g/mol |
Nom IUPAC |
5-fluoro-6-tritio-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1T |
Clé InChI |
GHASVSINZRGABV-CNRUNOGKSA-N |
SMILES isomérique |
[3H]C1=C(C(=O)NC(=O)N1)F |
SMILES canonique |
C1=C(C(=O)NC(=O)N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Ethyl-2-[(1-ethylquinolin-1-ium-4-yl)methylidene]quinoline](/img/structure/B13424171.png)
![(2S)-1-[2-[[(5S,7R)-3-hydroxy-1-adamantyl]imino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B13424180.png)
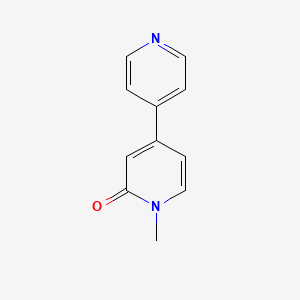
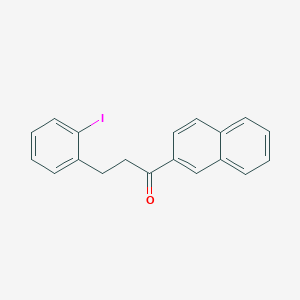
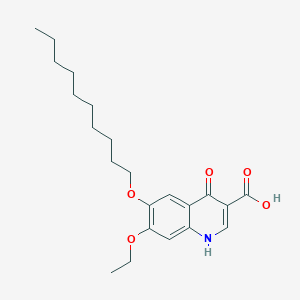
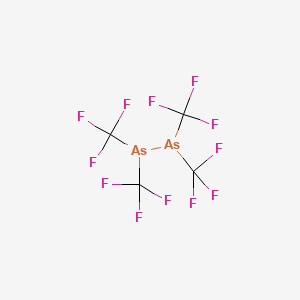
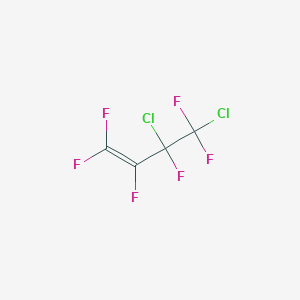
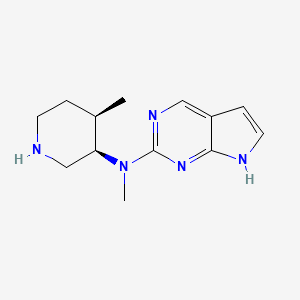
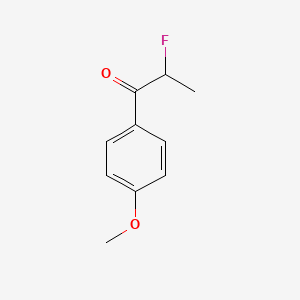
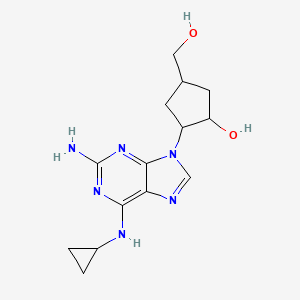
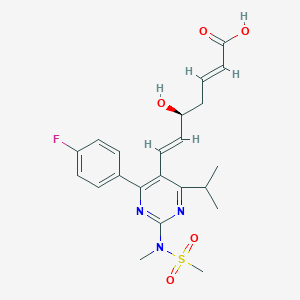
![N-Diethoxyphosphoryloxy-1-[4-(trifluoromethyl)phenyl]ethanimine](/img/structure/B13424250.png)
